4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde
Overview
Description
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C6H4Cl2N2OS. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Scientific Research Applications
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde is used in various scientific research applications:
Safety and Hazards
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde is classified as a skin corrosive and eye damage category 1B, and specific target organ toxicity - single exposure category 3 . It may form combustible dust concentrations in air and cause severe skin burns and eye damage . Safety measures include avoiding inhalation and contact with skin or eyes, and using personal protective equipment .
Mechanism of Action
Mode of Action
It’s known that the compound can react with (η 5 -c 5 h 5)fe (co) 2 to form monometallic and bimetallic complexes . The implications of these reactions on its biological activity require further investigation.
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde is currently unavailable
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde typically involves multiple steps:
Nitrification: Diethyl malonate is nitrated using concentrated or fuming nitric acid.
Cyclization: The nitrated product undergoes cyclization with thiourea in the presence of sodium alcoholate to form a pyrimidine heterocyclic compound.
Methylation: The pyrimidine compound is methylated using dimethyl sulfate.
Chlorination: The final step involves chlorination using phosphorus oxychloride, with N,N-dimethylaniline as a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the aldehyde group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products include derivatives with various substituents replacing the chlorine atoms.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include alcohols derived from the aldehyde group.
Properties
IUPAC Name |
4,6-dichloro-2-methylsulfanylpyrimidine-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2OS/c1-12-6-9-4(7)3(2-11)5(8)10-6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHGOAKYYORQGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404898 | |
Record name | 4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33097-11-9 | |
Record name | 4,6-Dichloro-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10404898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 33097-11-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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